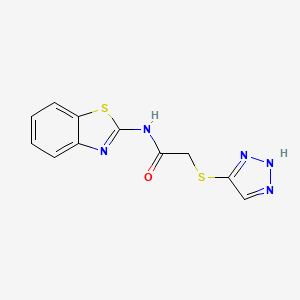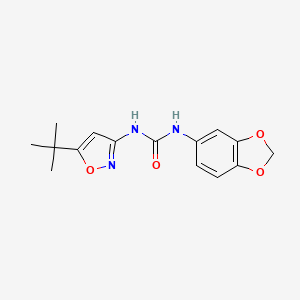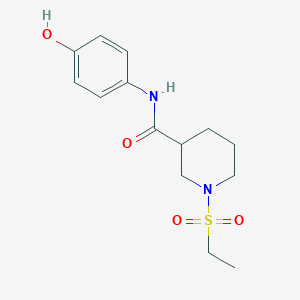![molecular formula C17H16N2O3 B5361844 N-[(3-anilino-2-butenoyl)oxy]benzamide](/img/structure/B5361844.png)
N-[(3-anilino-2-butenoyl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-anilino-2-butenoyl)oxy]benzamide, commonly known as AN-152, is a synthetic compound that has garnered significant attention in the field of cancer research. AN-152 belongs to the class of drugs known as proteasome inhibitors, which are known to inhibit the activity of proteasomes, which are responsible for degrading proteins in cells. AN-152 has shown promising results in preclinical studies, and its potential as a therapeutic agent for cancer treatment is currently being explored.
Mécanisme D'action
AN-152 exerts its anti-tumor activity by inhibiting the activity of proteasomes, which are responsible for degrading proteins in cells. By inhibiting proteasome activity, AN-152 causes the accumulation of proteins in cells, leading to cell death. AN-152 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
AN-152 has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, AN-152 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. AN-152 has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes involved in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
AN-152 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. AN-152 has also been shown to be effective against a variety of cancer cell lines, making it a versatile tool for cancer research.
However, there are also limitations to the use of AN-152 in lab experiments. AN-152 has been shown to be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Additionally, AN-152 has poor solubility in water, which can make it difficult to work with in certain experimental systems.
Orientations Futures
There are several future directions for research on AN-152. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of AN-152. Another area of research is the investigation of the potential use of AN-152 in combination with other drugs for cancer treatment. Additionally, research is needed to better understand the mechanisms of action of AN-152 and to identify biomarkers that can be used to predict response to AN-152 treatment.
Méthodes De Synthèse
The synthesis of AN-152 involves the reaction of 3-anilino-2-butenoyl chloride with N-hydroxybenzamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain AN-152 in its pure form.
Applications De Recherche Scientifique
AN-152 has been extensively studied for its potential as a therapeutic agent for cancer treatment. Preclinical studies have shown that AN-152 has potent anti-tumor activity against a variety of cancer cell lines, including breast, prostate, and ovarian cancer cells. AN-152 has also been shown to be effective in inhibiting the growth of tumors in animal models.
Propriétés
IUPAC Name |
benzamido (E)-3-anilinobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-13(18-15-10-6-3-7-11-15)12-16(20)22-19-17(21)14-8-4-2-5-9-14/h2-12,18H,1H3,(H,19,21)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAQBCJYEAFZFW-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)ONC(=O)C1=CC=CC=C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)ONC(=O)C1=CC=CC=C1)/NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5361762.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5361767.png)
![N-methyl-2-oxo-2-[rel-(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethanamine dihydrochloride](/img/structure/B5361779.png)
![4,5-dimethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]-1-benzofuran-2-carboxamide hydrochloride](/img/structure/B5361787.png)
![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5361792.png)


![5-{[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]methyl}-3-methylisoxazole](/img/structure/B5361828.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5361833.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361842.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5361849.png)
![1-methyl-1'-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5361864.png)
![N-{1-[3-(4-piperidinylmethyl)benzoyl]-4-piperidinyl}acetamide hydrochloride](/img/structure/B5361867.png)